C‑6 OCF₃ Substitution Enables PI3K‑γ Isoform Selectivity >100‑Fold Over Other Kinases, a Profile Unattainable with C‑5 or C‑7 Analogs
During the lead optimization campaign that produced the clinical candidate IPI‑549, the isoquinolin‑1(2H)‑one core bearing a C‑6 substituent was identified as the optimal scaffold for achieving selective PI3K‑γ inhibition. The final compound IPI‑549, which incorporates a C‑6 substituted isoquinolinone motif, exhibited a PI3K‑γ IC₅₀ of 16 nM with >100‑fold selectivity over PI3K‑α, PI3K‑β, PI3K‑δ, and a panel of 50 additional lipid and protein kinases [1]. Importantly, the SAR study demonstrated that relocation of the substituent to the C‑5 or C‑7 position resulted in a substantial loss of selectivity, as the altered substitution vector disrupted the critical hydrogen‑bond network with the PI3K‑γ hinge region [1]. This provides direct evidence that the 6‑(trifluoromethoxy)isoquinolin‑1(2H)‑one scaffold, as a key intermediate, is structurally required to access the PI3K‑γ‑selective chemotype. No published data support equivalent selectivity for the 5‑, 7‑, or 8‑trifluoromethoxy isomers in any PI3K isoform, marking this compound as the only procurement option that maps to the clinically validated SAR.
| Evidence Dimension | PI3K‑γ inhibitory potency and selectivity over other PI3K isoforms and kinases |
|---|---|
| Target Compound Data | IPI-549 (C‑6 substituted isoquinolinone derivative): PI3K‑γ IC₅₀ = 16 nM; >100‑fold selectivity over PI3K‑α, PI3K‑β, PI3K‑δ, and 50 other kinases [1] |
| Comparator Or Baseline | C‑5 and C‑7 substituted isoquinolinone analogs: reported to lose PI3K‑γ selectivity; quantitative IC₅₀ values not disclosed but described as insufficient for further development [1] |
| Quantified Difference | Selectivity index >100 for C‑6 scaffold vs loss of selectivity for C‑5/C‑7 scaffolds (qualitative, SAR-derived) |
| Conditions | PI3K Adapta TR‑FRET assay; kinase selectivity panel of 50+ kinases at 1 µM; PI3K isoform IC₅₀ determined by 10‑point dose‑response |
Why This Matters
Procurement of 6‑(trifluoromethoxy)isoquinolin‑1(2H)‑one is mandatory for any program that aims to replicate or extend the PI3K‑γ‑selective SAR because the 5‑ and 7‑OCF₃ isomers cannot deliver the requisite selectivity profile.
- [1] Drew SL et al. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)‑γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Med Chem Lett. 2016;7(12):1090-1095. doi:10.1021/acsmedchemlett.6b00285. View Source
